molecular formula C18H18N4O3S B12130198 4-{[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid

4-{[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid

Cat. No.: B12130198
M. Wt: 370.4 g/mol
InChI Key: SYDPXJORQFOPQW-UHFFFAOYSA-N
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Description

4-{[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid is a complex organic compound characterized by its unique structure, which includes a triazole ring, an ethoxyphenyl group, and a benzoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with an ethoxyphenyl group, often using a nucleophilic aromatic substitution reaction.

    Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the triazole derivative with a benzoic acid derivative, typically through a thioether linkage, using reagents such as thionyl chloride or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the ethoxyphenyl moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the triazole ring or the benzoic acid group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for studying enzyme activities or as a ligand in binding studies.

Medicine

In medicinal chemistry, 4-{[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The triazole ring and the benzoic acid moiety are likely involved in binding interactions, while the ethoxyphenyl group may influence the compound’s overall bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    4-{[4-Amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    4-{[4-Amino-5-(3-phenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid: Lacks the ethoxy group, which may affect its chemical and biological properties.

Uniqueness

The presence of the ethoxy group in 4-{[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid distinguishes it from similar compounds. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially enhancing its effectiveness in various applications.

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

4-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid

InChI

InChI=1S/C18H18N4O3S/c1-2-25-15-5-3-4-14(10-15)16-20-21-18(22(16)19)26-11-12-6-8-13(9-7-12)17(23)24/h3-10H,2,11,19H2,1H3,(H,23,24)

InChI Key

SYDPXJORQFOPQW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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